molecular formula C20H24N2O3S B2769862 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide CAS No. 941916-10-5

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide

Cat. No.: B2769862
CAS No.: 941916-10-5
M. Wt: 372.48
InChI Key: MNOIAMLGQSASQY-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis and structural characterization of N-(quinolin-8-yl) benzenesulfonamide derivatives, including variations like N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide. These compounds have been synthesized using amidation reactions and characterized through techniques like 1H-NMR and MS, offering insights into their molecular structure and potential applications in various fields of chemistry and pharmacology (Chen Bin, 2015).

Anticancer and Radioprotective Properties

Studies have explored the potential of various quinoline and benzenesulfonamide derivatives as anticancer and radioprotective agents. For instance, certain compounds like 4-(quinolin-l-yl) benzenesulfonamide derivatives have demonstrated significant cytotoxic activity against cancer cells and radioprotective effects in vivo. This highlights their potential utility in cancer treatment and protection against radiation-induced damage (M. Ghorab et al., 2008).

Interaction with NFkappaB Pathway

A series of N-(quinolin-8-yl)benzenesulfonamides have been identified as agents capable of suppressing the NFkappaB pathway. These findings are crucial as the NFkappaB pathway plays a significant role in inflammation and cancer. The small molecules exhibiting this activity have shown potency in cell-based assays, suggesting a common region of the NFkappaB pathway as their target (Yuli Xie et al., 2008).

Antimicrobial Evaluation

Research into quinoline clubbed with sulfonamide moiety has shown promising results as antimicrobial agents. These compounds, after undergoing specific chemical reactions, displayed high activity against Gram-positive bacteria. This opens avenues for their use in developing new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2019).

Role in Chemistry and Biochemistry

Quinoline and benzenesulfonamide derivatives, such as this compound, play a significant role in chemical and biochemical research. They serve as key components in synthesizing a variety of biologically active compounds, contributing to advancements in pharmaceutical and agrochemical applications (T. Mathew et al., 2017).

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(2)13-20(23)21-17-10-11-19-16(14-17)7-6-12-22(19)26(24,25)18-8-4-3-5-9-18/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOIAMLGQSASQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.